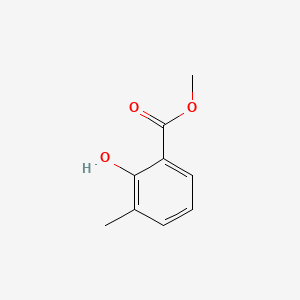

Methyl 2-hydroxy-3-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165638. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHLUMKZPUMAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066869 | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23287-26-5 | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23287-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl o-cresotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023287265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxy-3-methylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-METHYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N2H1LOP9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-hydroxy-3-methylbenzoate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 2-hydroxy-3-methylbenzoate (CAS No. 23287-26-5), a significant chemical intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the core chemical properties, spectroscopic signatures, synthetic methodologies, and key applications of this versatile molecule.

Core Chemical Identity and Physical Properties

This compound, also known as Methyl 3-methylsalicylate or 2,3-Cresotic acid, methyl ester, is an aromatic ester with the chemical formula C₉H₁₀O₃.[1][2] Its structure, featuring a hydroxyl group and a methyl group ortho and meta, respectively, to the methyl ester on a benzene ring, imparts a unique reactivity profile that makes it a valuable precursor in various synthetic pathways.[3] The presence of both a hydroxyl and an ester functional group on the aromatic ring makes it a versatile building block.[3]

The physical state of this compound is typically a clear, colorless to light yellow or pale brown liquid or a low-melting solid.[4][5] It is soluble in ethanol, fixed oils, and propylene glycol, but insoluble in water.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 23287-26-5 | [2][4][6] |

| Molecular Formula | C₉H₁₀O₃ | [2][4] |

| Molecular Weight | 166.17 g/mol | [2][4] |

| Appearance | Clear colorless to yellow to pale brown liquid; Solid, Low Melting Solid | [4] |

| Purity | ≥96.0% - 98% | [5][8] |

| Refractive Index (@ 20°C) | 1.5310-1.5360 | [5] |

| Solubility | Soluble in ethanol, fixed oils, propylene glycol; Insoluble in water | [6][7] |

| InChI Key | SUHLUMKZPUMAFP-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)c1cccc(C)c1O | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key spectral features are consistent with its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. Additional peaks in the fingerprint region (~1500 to 400 cm⁻¹) are unique to the overall molecular structure.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of the related compound methyl salicylate (methyl 2-hydroxybenzoate) shows distinct signals that can be extrapolated to this compound.[11] For this compound, one would expect:

-

A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

-

A singlet for the aromatic methyl group protons (-CH₃) around 2.3 ppm.

-

A singlet for the phenolic hydroxyl proton (-OH), which can be broad and its chemical shift is concentration-dependent.

-

Multiple signals in the aromatic region (6.8-7.8 ppm) corresponding to the three protons on the benzene ring.

¹³C NMR spectroscopy would further confirm the structure with distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring (including those bonded to the hydroxyl, methyl, and ester groups), and the methyl carbons.[12]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 166.17. Fragmentation patterns would be consistent with the loss of moieties such as the methoxy group (-OCH₃) or the entire ester group.[13]

Synthesis and Reaction Pathways

This compound is primarily synthesized through the esterification of its corresponding carboxylic acid, 3-Methylsalicylic acid.

Primary Synthetic Route: Fischer Esterification

The most direct and common laboratory-scale synthesis is the Fischer esterification of 3-Methylsalicylic acid with methanol, catalyzed by a strong acid like sulfuric acid.[14] This reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used.[14]

Caption: Fischer Esterification of 3-Methylsalicylic Acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard Fischer esterification procedures.[15][16]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methylsalicylic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux: Heat the mixture to reflux and maintain for a period of 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methanol.

-

Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product. Further purification can be achieved by column chromatography or distillation.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three main components: the phenolic hydroxyl group, the methyl ester group, and the aromatic ring.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

-

Ester Group: The ester is susceptible to hydrolysis under either acidic or basic conditions to yield 3-Methylsalicylic acid and methanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. Reactions like halogenation and nitration are directed by these activating groups.

Sources

- 1. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester (CAS 23287-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound | 23287-26-5 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

- 11. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. spectrabase.com [spectrabase.com]

- 13. Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. prepchem.com [prepchem.com]

- 16. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of Methyl 3-methylsalicylate

Introduction

Methyl 3-methylsalicylate (CAS No. 23287-26-5) is an aromatic ester of significant interest in the fields of organic synthesis, materials science, and pharmaceutical development.[1] As the methyl ester of 3-methylsalicylic acid, its molecular architecture, featuring a hydroxyl group, a methyl group, and a methyl ester substituent on a benzene ring, imparts a unique combination of reactivity and physical characteristics.[1] This guide provides a comprehensive exploration of the core physical properties of Methyl 3-methylsalicylate, offering both quantitative data and the experimental context for their determination. Understanding these properties is paramount for its effective handling, application in synthetic protocols, and for predicting its behavior in various chemical and biological systems.

Core Physical Properties of Methyl 3-methylsalicylate

The physical state and behavior of Methyl 3-methylsalicylate under various conditions are dictated by its fundamental physical properties. These parameters are crucial for designing reaction conditions, purification strategies, and for ensuring safe laboratory and industrial handling.

| Property | Value | Unit |

| Molecular Formula | C9H10O3 | - |

| Molecular Weight | 166.17 | g/mol |

| Appearance | Light yellow oily liquid | - |

| Melting Point | 28 - 30 | °C |

| Boiling Point | 237.3 | °C at 760 mmHg |

| Density | 1.169 | g/cm³ |

| Flash Point | 95.5 | °C |

Table 1: Summary of the key physical properties of Methyl 3-methylsalicylate.[2]

The presence of both a hydroxyl group and an ester functional group contributes to its relatively high boiling point and its liquid state at room temperature.[1] The methyl group on the aromatic ring influences its steric and electronic properties, which can affect its reactivity and intermolecular interactions.

Caption: Molecular structure of Methyl 3-methylsalicylate.

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical characterization. The following protocols outline standard methodologies for measuring key physical constants of Methyl 3-methylsalicylate.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Protocol:

-

Sample Preparation: A small amount of solid Methyl 3-methylsalicylate is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For Methyl 3-methylsalicylate, this is expected to be in the 28-30 °C range.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Heating: A sample of Methyl 3-methylsalicylate is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The flask is gently heated.

-

Measurement: The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes during a steady distillation of the liquid.

-

Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Caption: Workflow for experimental boiling point determination.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, formulation, and reaction chemistry. While specific quantitative data for Methyl 3-methylsalicylate is not extensively published, its structure allows for qualitative predictions.

-

Polar Protic Solvents (e.g., Water, Ethanol): Due to the presence of the hydroxyl and ester groups, Methyl 3-methylsalicylate is expected to be sparingly soluble in water but miscible with alcohols like ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): It is likely to exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic ring and methyl groups suggest some solubility in nonpolar organic solvents.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule. The IR spectrum of Methyl 3-methylsalicylate is expected to show characteristic absorption bands:

-

O-H Stretch (Phenol): A broad peak around 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp peak around 1700-1730 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester and Phenol): Peaks in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl group on the ring, the ester methyl group, and the hydroxyl proton. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the 1,2,3-trisubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of Methyl 3-methylsalicylate would show a molecular ion peak (M⁺) corresponding to its molecular weight (166.17 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.

Conclusion

The physical properties of Methyl 3-methylsalicylate, from its melting and boiling points to its spectroscopic signatures, provide a comprehensive profile of this versatile organic intermediate. A thorough understanding of these characteristics is essential for its practical application in research and industry, enabling chemists to design innovative synthetic routes and develop novel materials and pharmaceuticals. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this compound.

References

- Vertex AI Search. (2026).

- PubChem. (2026). Methyl Salicylate.

- IndiaMART. (2026). Methyl 3-Methylsalicylate at best price in Ankleshwar by Yash Rasayan And Chemicals.

Sources

Introduction: Unveiling Plicamycin, a Potent Antineoplastic Antibiotic

An In-depth Technical Guide to Plicamycin (Mithramycin) for Researchers and Drug Development Professionals

Plicamycin, also known as Mithramycin, is a potent antineoplastic antibiotic produced by the bacterium Streptomyces plicatus.[1] With the CAS number 18378-89-7, this aureolic acid antibiotic has a rich history in the treatment of specific malignancies and metabolic conditions, although its production under the trade name Mithracin was discontinued in 2000.[1][2] Despite its historical clinical use, Plicamycin continues to be a valuable tool in biomedical research, particularly in studies of cancer cell apoptosis, metastasis inhibition, and neuroprotection.[1][3] This guide provides a comprehensive overview of Plicamycin's properties, mechanism of action, experimental protocols, and safety considerations for researchers and drug development professionals.

Physicochemical Properties of Plicamycin

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Plicamycin is a complex polyketide glycoside with the empirical formula C₅₂H₇₆O₂₄ and a molecular weight of 1085.1 g/mol .[4][5]

| Property | Value | Source |

| CAS Number | 18378-89-7 | [5] |

| Molecular Formula | C₅₂H₇₆O₂₄ | [4][5] |

| Molecular Weight | 1085.1 g/mol | [5] |

| Synonyms | Mithramycin, Mithracin, Aureolic acid | [1][6] |

| Appearance | Not specified in search results | |

| Solubility | Soluble in ethanol, fixed oils, propylene glycol. Insoluble in water. | [7] |

| Storage | Store at 2-8°C. | [8] |

Mechanism of Action: A Transcriptional Inhibitor with High Specificity

Plicamycin exerts its biological effects primarily by inhibiting RNA synthesis.[1][9] Its mechanism is highly specific, involving the binding to the minor groove of GC-rich DNA sequences in the presence of divalent cations, such as Mg²⁺.[10][11] This binding prevents the association of transcription factors, most notably Sp1 (Specificity Protein 1), with their promoter regions.[10][12]

The transcription factor Sp1 is crucial for the expression of a multitude of genes involved in cell growth, differentiation, and apoptosis.[10] Overexpression of Sp1 is a common feature in various cancers, contributing to tumorigenesis.[10][11] By displacing Sp1 from gene promoters, Plicamycin selectively inhibits the transcription of Sp1-regulated genes, leading to a cascade of anti-cancer effects, including:

-

Induction of Apoptosis: Plicamycin can sensitize tumor cells to apoptosis induced by signaling molecules like Tumor Necrosis Factor (TNF).[13]

-

Inhibition of Angiogenesis: By downregulating the expression of pro-angiogenic factors, Plicamycin can impede the formation of new blood vessels that supply tumors.[10]

-

Inhibition of Cell Growth: The compound directly hinders the proliferation of cancer cells.[10]

Beyond its role as an Sp1 inhibitor, Plicamycin has also been shown to inhibit histone methyltransferase (HMT) activity, suggesting an epigenetic component to its mechanism of action.[14] This multifaceted mechanism makes Plicamycin a subject of ongoing research for its potential in treating a variety of diseases.

Caption: Plicamycin's mechanism of action, inhibiting gene transcription by displacing the Sp1 transcription factor from GC-rich DNA sequences.

Applications in Research and Drug Development

While its clinical use has declined due to toxicity concerns, Plicamycin remains a valuable pharmacological tool in various research areas.

Cancer Research

Plicamycin's ability to selectively target cancer cells through the inhibition of Sp1-dependent transcription makes it a powerful agent for studying cancer biology.[10][11] It has been investigated in the context of:

-

Testicular Cancer: Historically, Plicamycin was used to treat malignant tumors of the testis.[4][6]

-

Ovarian Cancer: Research suggests a potential role for Plicamycin and its analogs in overcoming cisplatin resistance in ovarian cancer.[10]

-

Leukemia: The compound has been tested in chronic myeloid leukemia.[1][13]

-

Ewing Sarcoma: Plicamycin and its analogs have shown efficacy in treating Ewing sarcoma by inhibiting the oncogenic EWS-FLI1 transcription factor.[11]

Neuroprotection

Emerging research has highlighted the neuroprotective effects of Plicamycin.[3][14] Studies have shown its potential in models of:

-

Huntington's Disease: Plicamycin has been found to prolong survival in mouse models of Huntington's disease, possibly by alleviating the repression of genes vital for neuronal function.[15][16]

-

Ischemic Stroke: The compound has demonstrated a protective effect against neuronal injury induced by transient global ischemia, in part by attenuating endoplasmic reticulum stress-associated signals.[3]

Experimental Protocols

The following are generalized protocols for the use of Plicamycin in in-vitro and in-vivo settings. Researchers should optimize these protocols for their specific experimental systems.

In-Vitro Cell-Based Assay for Assessing Anti-proliferative Activity

-

Cell Culture: Plate cancer cells (e.g., ovarian, testicular, or leukemia cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of Plicamycin in a suitable solvent, such as DMSO.[12] Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add the Plicamycin-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assay: Assess cell viability using a standard method, such as the MTT or LDH release assay.[17]

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of Plicamycin that inhibits cell growth by 50%.

Caption: A generalized workflow for an in-vitro cell-based assay to determine the anti-proliferative activity of Plicamycin.

In-Vivo Animal Model for Evaluating Anti-tumor Efficacy

-

Animal Model: Utilize an appropriate animal model, such as immunodeficient mice xenografted with human tumor cells.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

-

Treatment Initiation: Once tumors reach a palpable size, randomize the animals into treatment and control groups.

-

Drug Administration: Administer Plicamycin intravenously at a predetermined dose and schedule.[4][6] The control group should receive the vehicle.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Safety and Toxicology

Plicamycin is a highly toxic compound and should be handled with extreme care.[8] Its clinical use was limited by a narrow therapeutic window and significant side effects.[2][10]

Key Toxicities:

-

Hepatotoxicity: Plicamycin can cause acute liver injury, which is typically transient and asymptomatic but can be severe.[18]

-

Hematological Toxicity: The drug can lead to a dose-related bleeding syndrome, initially presenting as nosebleeds, and severe thrombocytopenia due to bone marrow depression.[8][19]

-

Gastrointestinal Effects: Nausea, vomiting, diarrhea, and mouth sores are common side effects.[4]

-

General Effects: Fever, malaise, drowsiness, headache, and skin rashes have also been reported.[4][8]

Handling Precautions:

-

Plicamycin should be handled in a chemical fume hood.[20]

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[20][21]

-

Avoid inhalation of dust or aerosols.[20]

-

In case of accidental exposure, seek immediate medical attention.[20]

Conclusion

Plicamycin, despite its discontinuation as a clinical drug, remains a scientifically significant molecule. Its well-defined mechanism of action as a selective inhibitor of Sp1-mediated transcription provides a powerful tool for dissecting the molecular pathways of cancer and neurodegenerative diseases. While its toxicity necessitates careful handling, its unique biological activity ensures its continued relevance in the laboratory. Future research into Plicamycin analogs with improved pharmacological profiles may yet unlock new therapeutic opportunities.[10][11]

References

-

RxList. (n.d.). Mithracin (Plicamycin): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

Wikipedia. (n.d.). Plicamycin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer. PMC. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mithramycin. Retrieved from [Link]

-

Encyclopedia.com. (n.d.). Plicamycin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002). The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF). PMC. Retrieved from [Link]

-

PharmaCompass. (n.d.). Plicamycin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Drugs.com. (2025). Plicamycin: Key Safety & Patient Guidance. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of plicamycin - NCI Dictionary of Cancer Terms. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Plicamycin - LiverTox - NCBI Bookshelf. Retrieved from [Link]

-

MIMS. (n.d.). Plicamycin: Uses, Dosage, Side Effects and More. Retrieved from [Link]

-

PubMed. (2024). Mithramycin and its analogs: Molecular features and antitumor action. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-3-methyl-, methyl ester (CAS 23287-26-5). Retrieved from [Link]

-

PubMed. (1987). Mithramycin selectively inhibits transcription of G-C containing DNA. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 23287-26-5 | Product Name : Methyl Salicylate - Impurity I | Chemical Name : Methyl 2-hydroxy-3-methylbenzoate. Retrieved from [Link]

-

PubMed. (2012). Protective action of mithramycin against neurodegeneration and impairment of synaptic plasticity in the hippocampal CA1 area after transient global ischemia. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from [Link]

-

Understanding Methyl 3-Methylsalicylate: Properties and Uses. (n.d.). Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Industrial Methyl 3 Methyl Salicylate 99% Min CAS 23287 26 5. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]

-

SynZeal. (n.d.). Methyl Salicylate EP Impurity B | 108-95-2. Retrieved from [Link]

-

PubMed. (2009). Neuroprotective effects of pramipexole against tunicamycin-induced cell death in PC12 cells. Retrieved from [Link]

-

PubMed. (2011). Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration. Retrieved from [Link]

-

PubMed. (2005). Chemotherapy for the brain: the antitumor antibiotic mithramycin prolongs survival in a mouse model of Huntington's disease. Retrieved from [Link]

-

Mayo Clinic. (2025). Plicamycin (intravenous route) - Side effects & dosage. Retrieved from [Link]

Sources

- 1. Plicamycin - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Protective action of mithramycin against neurodegeneration and impairment of synaptic plasticity in the hippocampal CA1 area after transient global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mithracin (Plicamycin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Plicamycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. encyclopedia.com [encyclopedia.com]

- 7. This compound | 23287-26-5 [chemicalbook.com]

- 8. mims.com [mims.com]

- 9. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mithramycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemotherapy for the brain: the antitumor antibiotic mithramycin prolongs survival in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of pramipexole against tunicamycin-induced cell death in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Plicamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Plicamycin (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 20. pfaltzandbauer.com [pfaltzandbauer.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

"Methyl 2-hydroxy-3-methylbenzoate structure elucidation"

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-hydroxy-3-methylbenzoate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 23287-26-5) is a substituted aromatic ester with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] Also known as Methyl 3-methylsalicylate, it serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[3][4] Given its role in complex chemical syntheses, the unequivocal confirmation of its molecular structure is paramount to ensure the identity, purity, and quality of downstream products.

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound. As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical, investigative workflow. We will delve into the core analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—explaining the causality behind each experimental choice and the interpretation of the resulting data. This integrated approach ensures a self-validating system, where evidence from each technique corroborates the others, leading to an unambiguous structural assignment.

The Elucidation Strategy: A Multi-Spectroscopic Approach

The cornerstone of modern structure elucidation is the synergistic use of multiple analytical techniques. No single method provides all the necessary information, but together they offer a complete picture of molecular connectivity and functionality. Our strategy involves a logical progression:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula, and to gain initial structural insights from fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework, determine the precise connectivity of atoms, and confirm the substitution pattern of the aromatic ring.

Caption: A logical workflow for structure elucidation.

Part 1: Molecular Formula and Weight Determination via Mass Spectrometry (MS)

Mass spectrometry is the first essential step, providing the exact molecular weight and, with high-resolution instruments, the elemental formula. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules like this compound.

Expertise in Action: Why EI-MS?

Electron Ionization is chosen for its ability to produce not only a molecular ion (M⁺•) peak, which gives the molecular weight, but also a rich fragmentation pattern. This pattern is highly reproducible and acts as a "fingerprint," offering valuable clues about the molecule's substructures. The stability of the aromatic ring in our target molecule ensures that a discernible molecular ion peak will be observed.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) is injected into the Gas Chromatograph (GC-MS) or directly via a heated probe into the MS source.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical ion (M⁺•).

-

Acceleration: The resulting ions are accelerated by an electric field into the mass analyzer.

-

Detection: Ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound is predicted to show a clear molecular ion peak and several characteristic fragment ions.[5]

-

Molecular Ion (M⁺•) Peak: The molecular formula C₉H₁₀O₃ gives a molecular weight of 166.17 g/mol . Therefore, the M⁺• peak is expected at m/z = 166 . This is the most critical piece of data from the initial analysis, confirming the molecular weight of the compound.

-

Key Fragmentation Patterns: The fragmentation pattern provides a roadmap to the molecule's structure. For aromatic esters, characteristic losses of the ester group are common.[6] For derivatives of methyl salicylate, specific fragmentation pathways are well-documented.[7][8][9]

-

Loss of a Methoxy Radical (•OCH₃): A primary fragmentation is the cleavage of the ester's C-O bond, resulting in the loss of a methoxy radical (mass = 31). This yields a stable acylium ion.

-

[M - 31]⁺ = 166 - 31 = m/z 135 .

-

-

Loss of Carbon Monoxide (CO) from the Acylium Ion: The resulting m/z 135 fragment can then lose a neutral molecule of carbon monoxide (mass = 28).

-

[M - 31 - 28]⁺ = 135 - 28 = m/z 107 . This ion corresponds to the hydroxytoluene cation.

-

-

Caption: Key fragmentation pathway for this compound.

This fragmentation pattern strongly suggests the presence of a methyl ester group attached to an aromatic ring.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Application: A small amount of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The IR beam is passed through the crystal and reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavenumbers.

-

Spectrum Generation: The detector measures the attenuated radiation, and a Fourier Transform (FT) is applied to generate the infrared spectrum (transmittance vs. wavenumber).

Data Interpretation

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.[2] For this compound, we anticipate several key absorption bands.[10][11]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale for Assignment |

| ~3200-3400 (broad) | Phenolic -OH | O-H Stretch | The broadness of this peak is a hallmark of hydrogen bonding, in this case, intramolecularly with the adjacent ester carbonyl group. |

| ~3000-3100 | Aromatic C-H | C-H Stretch | Characteristic stretching vibrations for sp² hybridized C-H bonds on the benzene ring. |

| ~2850-2960 | Aliphatic C-H | C-H Stretch | Corresponding to the methyl groups (-CH₃) on the ring and in the ester. |

| ~1680 | Ester C=O | C=O Stretch | This is a strong, sharp absorption. The frequency is slightly lower than a typical ester (~1735 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[11] |

| ~1580-1600 | Aromatic C=C | C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~1250 | Ester C-O | C-O Stretch | Asymmetric stretching of the C-O-C bond of the ester group. |

The presence of a broad -OH stretch, a hydrogen-bond-shifted C=O stretch, and aromatic C-H stretches provides powerful evidence for a hydroxy-substituted aromatic ester.

Part 3: Definitive Structure Mapping via NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the entire molecular puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (spin-spin splitting).[12][13]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected, amplified, and Fourier transformed to produce the NMR spectrum.

Predicted ¹H NMR Data and Interpretation

Based on the proposed structure, we can predict the signals in the ¹H NMR spectrum.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~10.5 - 11.0 | 1H | Singlet (s) | Ar-OH | The phenolic proton is highly deshielded due to strong intramolecular hydrogen bonding with the ester carbonyl. It typically does not couple with other protons. |

| ~7.6 | 1H | Doublet (d) | Ar-H (C6) | This proton is ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift. It is coupled to the proton at C5. |

| ~7.2 | 1H | Doublet (d) | Ar-H (C4) | This proton is ortho to the electron-donating methyl group and meta to the carbonyl. It is coupled to the proton at C5. |

| ~6.8 | 1H | Triplet (t) | Ar-H (C5) | This proton is coupled to the two adjacent aromatic protons (at C4 and C6), resulting in a triplet. |

| 3.9 | 3H | Singlet (s) | -O-CH₃ | Protons of the methyl ester group are in a distinct chemical environment and do not have neighboring protons to couple with. The chemical shift is typical for this functional group.[14] |

| 2.2 | 3H | Singlet (s) | Ar-CH₃ | Protons of the methyl group attached to the aromatic ring. They are singlets as they have no adjacent protons. |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy identifies all the unique carbon atoms in the molecule. In a standard proton-decoupled spectrum, each unique carbon appears as a single line.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171 | C =O | The ester carbonyl carbon is highly deshielded and appears significantly downfield.[11] |

| ~160 | C 2-OH | The aromatic carbon directly attached to the hydroxyl group is deshielded by the oxygen atom. |

| ~138 | C 4 | Aromatic carbon with C-H bond. |

| ~125 | C 6 | Aromatic carbon with C-H bond. |

| ~124 | C 3-CH₃ | The aromatic carbon bearing the methyl group. |

| ~118 | C 5 | Aromatic carbon with C-H bond. |

| ~116 | C 1 | The quaternary aromatic carbon adjacent to the ester group. |

| ~52 | -O-C H₃ | The methyl carbon of the ester group. |

| ~16 | Ar-C H₃ | The methyl carbon attached directly to the aromatic ring. |

The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the molecule's constitution and substitution pattern.

Data Synthesis and Final Structure Confirmation

-

MS confirms the molecular formula C₉H₁₀O₃ and a molecular weight of 166. The fragmentation pattern (loss of 31) strongly indicates a methyl ester.

-

IR spectroscopy confirms the functional groups: a hydrogen-bonded hydroxyl group (-OH), an aromatic ring, and a conjugated ester carbonyl (C=O).

-

¹H NMR confirms the specific proton environments: three distinct aromatic protons with a coupling pattern indicative of 1,2,3-trisubstitution, a phenolic proton, an ester methyl group, and a ring-attached methyl group. The relative integration (1:1:1:1:3:3) matches the proposed structure perfectly.

-

¹³C NMR confirms the carbon skeleton: nine distinct carbon signals, including one carbonyl carbon, six aromatic carbons (three quaternary, three with attached protons), and two methyl carbons, aligning perfectly with the proposed structure.

All evidence points unequivocally to the structure of This compound .

Caption: Confirmed structure of this compound.

Conclusion

The structural elucidation of a chemical entity like this compound is a systematic process of inquiry. By employing a logical workflow that leverages the strengths of mass spectrometry, IR spectroscopy, and NMR spectroscopy, we move from a general understanding of molecular weight and functional groups to a precise map of atomic connectivity. The consistency and corroboration across these datasets provide the highest level of confidence in the final structural assignment, a critical requirement for researchers, scientists, and drug development professionals who rely on the integrity of their chemical starting materials.

References

- THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (n.d.).

- This compound | 23287-26-5. (n.d.). ChemicalBook.

- Hasan, T. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library.

- Why do I see two peaks for methyl salicylate in my GC–MS spectrum? (2021, April 19). Chemistry Stack Exchange.

- A mass spectrum for methyl salicylate provided the peaks: m/z 152. (2023, August 22). Brainly.

- mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. (n.d.). Doc Brown's Advanced Organic Chemistry.

- Methyl 2-hydroxy-3-propionylbenzoate. (n.d.). PubChem.

- This compound | CAS 23287-26-5. (n.d.). Santa Cruz Biotechnology.

- Methyl 2-hydroxy benzoate (YMDB01370). (n.d.). Yeast Metabolome Database.

- This compound, 97%. (n.d.). Fisher Scientific.

- Preparation method for 2-hydroxy-3-methoxy-methyl benzoate. (n.d.). Google Patents.

- Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. (n.d.). NIST WebBook.

- Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.

- This compound, 97% 10 g. (n.d.). Thermo Scientific Chemicals.

- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- Methyl 2-hydroxy-3-nitrobenzoate. (n.d.). PubChem.

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

- MASS SPEC of Methyl Salicylate: How to Interpret? (2020, November 30). Reddit.

-

Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 712-723. Retrieved from [Link]

- infrared spectrum of benzoic acid. (n.d.). Doc Brown's Advanced Organic Chemistry.

- Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. (n.d.). NIST WebBook.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- How to Determine Structure of an Ester from Proton NMR Spectrum. (2017, March 26). YouTube.

-

Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285-288. Retrieved from [Link]

- Synthesis of methyl 3-hydroxybenzoate. (n.d.). PrepChem.com.

- Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University.

- The FTIR spectra of 50 mg/L benzoic acid at various sonication times. (n.d.). ResearchGate.

Sources

- 1. scbt.com [scbt.com]

- 2. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

- 3. This compound | 23287-26-5 [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. brainly.com [brainly.com]

- 9. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 13. jchps.com [jchps.com]

- 14. youtube.com [youtube.com]

"spectroscopic data for Methyl 2-hydroxy-3-methylbenzoate"

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-3-methylbenzoate

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 23287-26-5), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Aimed at researchers, chemists, and quality control professionals, this document synthesizes data from mass spectrometry, infrared spectroscopy, and predictive nuclear magnetic resonance spectroscopy to establish a robust analytical profile for this compound. Each section delves into the theoretical basis for the observed and predicted spectral features, offering field-proven insights into data interpretation. Furthermore, this guide includes validated, step-by-step protocols for data acquisition, ensuring methodological rigor and reproducibility. The combination of empirical data and expert analysis herein serves as an authoritative reference for the unambiguous identification and characterization of this compound.

Compound Introduction and Physicochemical Profile

This compound, also known as Methyl 3-methylsalicylate, is an aromatic ester with the chemical formula C₉H₁₀O₃.[3] Its structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a methyl ester group. This arrangement of functional groups makes it a valuable building block in organic synthesis.[1][2] Accurate spectroscopic characterization is paramount to verify its identity, purity, and structural integrity before its use in further applications.

dot graph "Methyl_2_hydroxy_3_methylbenzoate_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling and experimental design.

| Property | Value | Source(s) |

| CAS Number | 23287-26-5 | [3][4][5] |

| Molecular Formula | C₉H₁₀O₃ | [3][4][5] |

| Molecular Weight | 166.17 g/mol | [3][4] |

| Appearance | Clear colorless to yellow to pale brown liquid | [6][7] |

| Solubility | Soluble in ethanol, fixed oils, propylene glycol. Insoluble in water. | [1][2] |

| Refractive Index | 1.5310-1.5360 @ 20°C | [6] |

Safety Considerations

As a laboratory chemical, proper handling is crucial. This compound is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

Data Analysis and Interpretation

The electron ionization (EI) mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center.[4]

Table 2: Key Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Interpretation |

| 166 | [C₉H₁₀O₃]⁺• | Molecular Ion (M⁺•) : Confirms the molecular weight of the compound. |

| 135 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. This is a common fragmentation pathway for methyl esters. |

| 134 | [M - CH₃OH]⁺• | Loss of a neutral methanol molecule, often occurring via rearrangement. |

| 107 | [C₇H₇O]⁺ | Likely formed by the loss of carbon monoxide (CO) from the [M - OCH₃]⁺ fragment. |

| 77 | [C₆H₅]⁺ | Represents the phenyl cation, a common fragment in aromatic compounds. |

The fragmentation cascade begins with the ionization of the molecule to form the molecular ion at m/z 166. The most significant initial fragmentation is the loss of the methoxy radical (•OCH₃) to yield the acylium ion at m/z 135. This is a characteristic and stabilizing fragmentation for methyl esters.

dot digraph "MS_Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Proposed MS Fragmentation Pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dilute a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

Instrument Setup:

-

Set the ion source to Electron Ionization (EI) mode.

-

Use a standard electron energy of 70 eV. This energy level is conventional as it provides reproducible fragmentation patterns and is high enough to ionize most organic molecules.

-

Set the ion source temperature to 200-250°C.

-

Set the mass analyzer to scan a suitable range, for example, m/z 40-400, to ensure capture of the molecular ion and relevant fragments.

-

-

Data Acquisition:

-

Inject the sample into the instrument, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺•) corresponding to the molecular weight of the compound (166.17 g/mol ).

-

Analyze the fragmentation pattern and compare it to known fragmentation rules and spectral databases (e.g., NIST) to confirm the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Data Analysis and Interpretation

The gas-phase IR spectrum for this compound is available from the NIST WebBook.[5] The interpretation relies on identifying characteristic absorption bands.

Table 3: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3000-3600 (broad) | O-H stretch | Phenolic -OH | The broadness of this peak is indicative of hydrogen bonding. Its presence is a strong confirmation of the hydroxyl group. |

| ~2950-3100 | C-H stretch | Aromatic & Aliphatic | Absorptions from C-H bonds on the benzene ring and the two methyl groups. |

| ~1720-1740 | C=O stretch | Ester Carbonyl | This is typically a very strong and sharp absorption, one of the most characteristic peaks in the spectrum, confirming the ester functionality. |

| ~1580-1610 | C=C stretch | Aromatic Ring | Vibrations of the carbon-carbon double bonds within the benzene ring. |

| ~1250-1300 | C-O stretch | Ester & Phenol | Asymmetric stretching of the C-O bonds. |

The causality behind these absorptions is the change in dipole moment during the vibration of a specific bond. The strong C=O stretch, for instance, is due to the large change in dipole moment as the highly polar carbon-oxygen double bond vibrates.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a common, rapid technique for acquiring IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This is critical as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) from the final sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft laboratory wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting). The molecule has 5 distinct proton environments.

Table 4: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 - 11.5 | Singlet | 1H | Phenolic -OH | The hydroxyl proton is acidic and typically appears as a broad singlet far downfield. Its position can be concentration-dependent. |

| ~7.5 - 7.7 | Doublet | 1H | Ar-H | Aromatic proton ortho to the ester group. Deshielded by the carbonyl's anisotropic effect. |

| ~7.2 - 7.4 | Triplet | 1H | Ar-H | Aromatic proton para to the hydroxyl group. |

| ~6.8 - 7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. Shielded by the electron-donating effect of the -OH group. |

| ~3.9 | Singlet | 3H | -COOCH₃ | Protons of the ester methyl group are deshielded by the adjacent oxygen and carbonyl, appearing as a singlet. |

| ~2.2 | Singlet | 3H | Ar-CH₃ | Protons of the aromatic methyl group appear as a singlet in the typical benzylic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, all 9 carbon atoms are in unique environments.

Table 5: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The ester carbonyl carbon is highly deshielded and appears far downfield. |

| ~158 | Ar C-OH | The aromatic carbon attached to the hydroxyl group is deshielded by the electronegative oxygen. |

| ~135 | Ar C-H | Aromatic methine carbon. |

| ~128 | Ar C-CH₃ | The aromatic carbon attached to the methyl group. |

| ~125 | Ar C-H | Aromatic methine carbon. |

| ~120 | Ar C-COOCH₃ | The aromatic carbon attached to the ester group. |

| ~118 | Ar C-H | Aromatic methine carbon. |

| ~52 | -OCH₃ | The ester methyl carbon is deshielded by the attached oxygen. |

| ~16 | Ar-CH₃ | The aromatic methyl carbon appears in the typical aliphatic region. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

dot digraph "NMR_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

Insert the NMR tube into the spectrometer's autosampler or magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.

-

-

¹H Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16 scans.

-

-

¹³C Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 240 ppm.

-

Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and analyze the chemical shifts and multiplicities.

-

Identify the peaks in the ¹³C spectrum and record their chemical shifts.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596904, Methyl 2-hydroxy-3-nitrobenzoate. PubChem. Retrieved January 12, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved January 12, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved January 12, 2026, from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved January 12, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved January 12, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) for Methyl benzoate. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester: Mass Spectrum. NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Carneiro, A. et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester: IR Spectrum. NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) for 4-Hydroxy-3-methylbenzoic acid. Retrieved January 12, 2026, from [Link]

-

Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88068, Methyl 3-hydroxybenzoate. PubChem. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | 23287-26-5 [chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

- 5. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

- 6. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-hydroxy-3-methylbenzoate

Foreword: The Narrative Power of Nuclear Magnetic Resonance

In the landscape of analytical chemistry, particularly within pharmaceutical and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for molecular structure elucidation. It does not merely provide data; it tells the story of a molecule, revealing the intricate relationships between its constituent atoms. This guide is dedicated to a comprehensive analysis of one such molecule: Methyl 2-hydroxy-3-methylbenzoate, an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Our objective is not to present a simple data sheet but to offer a deep, mechanistic interpretation of its ¹H NMR spectrum, grounded in the fundamental principles of chemical shift and spin-spin coupling. This document is intended for researchers and development professionals who seek not just to identify a compound, but to understand its electronic and structural character intimately.

The Subject Molecule: Structure and Proton Environments

This compound (C₉H₁₀O₃) is a trisubstituted benzene derivative. A rigorous ¹H NMR analysis begins with a systematic identification of all chemically non-equivalent protons within the structure.[2][3]

The molecule possesses five distinct proton environments:

-

Phenolic Hydroxyl Proton (-OH): A single proton attached to an oxygen atom. Its chemical environment is significantly influenced by hydrogen bonding.

-

Ester Methyl Protons (-OCH₃): Three equivalent protons of the methyl ester group.

-

Aromatic Methyl Protons (-ArCH₃): Three equivalent protons of the methyl group attached directly to the benzene ring.

-

Aromatic Proton H5: A single proton on the benzene ring, positioned ortho to the ArCH₃ group and meta to the -OH and -COOCH₃ groups.

-

Aromatic Proton H4: A single proton on the benzene ring, positioned meta to the -OH and ArCH₃ groups and para to the -COOCH₃ group.

-

Aromatic Proton H6: A single proton on the benzene ring, positioned ortho to both the -OH and -COOCH₃ groups.

Therefore, we anticipate a total of six distinct signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with non-equivalent protons labeled.

Theoretical Framework: Decoding Substituent Effects and Coupling

The precise chemical shift and splitting pattern of each proton signal are dictated by the electronic environment and proximity to neighboring protons. A predictive analysis is crucial for accurate spectral assignment.

Electronic Effects on Aromatic Chemical Shifts

The chemical shifts of benzene protons (δ ≈ 7.3 ppm) are altered by substituents.[4][5]

-

Electron-Donating Groups (EDGs): These groups increase electron density on the ring, particularly at the ortho and para positions, causing the attached protons to be shielded (move to a lower δ, upfield). The hydroxyl group (-OH) is a powerful EDG, while the methyl group (-CH₃) is a weaker EDG.

-

Electron-Withdrawing Groups (EWGs): These groups decrease electron density on the ring, deshielding the protons (move to a higher δ, downfield). The methyl ester group (-COOCH₃) is a moderate EWG.[5]

For this compound:

-

H6: Is ortho to the strongly donating -OH group and ortho to the withdrawing -COOCH₃ group. The powerful shielding from the -OH is expected to dominate, making this proton relatively upfield.

-

H4: Is para to the donating -OH group, leading to significant shielding.

-

H5: Is meta to the -OH and -COOCH₃ groups, and ortho to the weakly donating -CH₃ group. It is expected to be the least shielded (most downfield) of the three aromatic protons.

Spin-Spin Coupling in the Aromatic System

The splitting of signals arises from the magnetic influence of non-equivalent neighboring protons, quantified by the coupling constant, J, in Hertz (Hz).[6]

-

Ortho Coupling (³J): Coupling between protons on adjacent carbons. Typically, ³J = 7–10 Hz.[4][6]

-

Meta Coupling (⁴J): Coupling between protons separated by two carbons. This is a weaker interaction, with ⁴J = 2–3 Hz.[4][6][7]

-

Para Coupling (⁵J): Coupling across three carbons, which is generally negligible (0–1 Hz) and often not resolved.

Based on these principles, we can predict the splitting patterns:

-

H6: Coupled to H5 (ortho). Will appear as a doublet.

-

H4: Coupled to H5 (ortho). Will appear as a doublet.

-

H5: Coupled to both H4 and H6 (ortho). Will appear as a triplet (if J₅₄ ≈ J₅₆) or a doublet of doublets (if the J values are different).

Predicted ¹H NMR Spectrum: Data and Assignments

Summary of Predicted Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| -OH | ~10.8 | 1H | Singlet (broad) | - |

| H5 | ~7.35 | 1H | Triplet (t) | J ≈ 7.8 |

| H4 | ~6.90 | 1H | Doublet (d) | J ≈ 7.6 |

| H6 | ~6.80 | 1H | Doublet (d) | J ≈ 8.0 |

| -OCH₃ | ~3.90 | 3H | Singlet (s) | - |

| -ArCH₃ | ~2.25 | 3H | Singlet (s) | - |

Note: The aromatic region may exhibit more complex splitting (e.g., doublet of doublets) depending on the precise resolution and magnetic field strength.

Visualization of Aromatic Coupling Network

The coupling relationships between the aromatic protons can be visualized to clarify the origin of the splitting patterns.

Caption: Spin-spin coupling network for the aromatic protons of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data is the product of a meticulous experimental procedure. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[8]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Standard Addition: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at δ = 0.00 ppm.[8]

-

Transfer: Vortex the sample until fully dissolved. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Deuterium Exchange (Optional): To confirm the hydroxyl proton, a second sample can be prepared. After acquiring an initial spectrum, add one drop of deuterium oxide (D₂O), shake the tube, and re-acquire the spectrum. The -OH signal will disappear or significantly diminish due to proton-deuterium exchange.[8]

NMR Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz Fourier Transform NMR spectrometer.

-

Instrument Tuning: Insert the sample into the magnet. Tune and match the probe to the spectrometer's frequency for optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (D1): Set to 1-2 seconds to allow for sufficient relaxation of the protons between pulses.

-

Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): Set a spectral window appropriate for ¹H NMR, typically from -2 to 12 ppm.

-

-

Data Acquisition: Initiate the experiment.